3-{4-[4-(ethylamino)-6-methylpyrimidin-2-yl]piperazin-1-yl}-1-methyl-1,2-dihydropyrazin-2-one
Description
Nucleophilic substitution of 4-(ethylamino)-6-methylpyrimidine with piperazine under controlled temperature to form 4-[4-(ethylamino)-6-methylpyrimidin-2-yl]piperazine.
Conditions: Solvent like dichloromethane or acetonitrile, and temperature range of 0°C to room temperature.
Cyclization to Form Pyrazinone
Cyclizing the piperazine derivative with 1-methyl-1,2-dihydro-3-chloropyrazin-2-one forms the final compound 3-{4-[4-(ethylamino)-6-methylpyrimidin-2-yl]piperazin-1-yl}-1-methyl-1,2-dihydropyrazin-2-one.
Conditions: Solvent like dimethylformamide (DMF), catalysts like potassium carbonate, and heat.
Industrial Production Methods: For large-scale synthesis, continuous flow reactors and automated synthesis protocols can be employed to enhance yield and purity while maintaining controlled reaction conditions.
Properties
IUPAC Name |
3-[4-[4-(ethylamino)-6-methylpyrimidin-2-yl]piperazin-1-yl]-1-methylpyrazin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N7O/c1-4-17-13-11-12(2)19-16(20-13)23-9-7-22(8-10-23)14-15(24)21(3)6-5-18-14/h5-6,11H,4,7-10H2,1-3H3,(H,17,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJEPHSGXZCSZMX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=NC(=NC(=C1)C)N2CCN(CC2)C3=NC=CN(C3=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N7O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.40 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-{4-[4-(ethylamino)-6-methylpyrimidin-2-yl]piperazin-1-yl}-1-methyl-1,2-dihydropyrazin-2-one generally involves multi-step organic reactions. Here's a simplified route:
Formation of 4-(ethylamino)-6-methylpyrimidine
Reacting ethylamine with 6-methylpyrimidine-4-carboxylic acid under reflux conditions in an inert atmosphere yields 4-(ethylamino)-6-methylpyrimidine.
Conditions: Reflux, inert gas like nitrogen or argon, appropriate solvents like ethanol or methanol.
Chemical Reactions Analysis
Types of Reactions:
Oxidation
The compound can undergo oxidation, typically in the presence of strong oxidizing agents like potassium permanganate.
Reduction
Reduction reactions can be facilitated using agents like lithium aluminum hydride.
Substitution
Electrophilic and nucleophilic substitution reactions are common with halogenated intermediates.
Common Reagents and Conditions:
Oxidation: : Potassium permanganate (KMnO4), dichloromethane (DCM).
Reduction: : Lithium aluminum hydride (LiAlH4), tetrahydrofuran (THF).
Substitution: : Sodium hydride (NaH), dimethyl sulfoxide (DMSO).
Major Products
From oxidation: Oxidized pyrimidine derivatives.
From reduction: Reduced nitrogenous compounds.
From substitution: Modified pyrimidine derivatives with varied substituents.
Scientific Research Applications
Chemistry
Utilized as a building block in organic synthesis due to its diverse functional groups.
Biology
Investigated for its interactions with biomolecules, particularly proteins and nucleic acids.
Medicine
Industry
Used in the design of novel materials, including polymers and specialty coatings.
Mechanism of Action
Mechanism by which the compound exerts its effects
Primarily through interaction with specific molecular targets, likely enzymes or receptors.
Molecular Targets and Pathways
Binding to enzyme active sites, potentially inhibiting or modulating enzyme activity.
Interactions with receptor proteins, affecting signal transduction pathways.
Comparison with Similar Compounds
Comparison with Other Similar Compounds
Unlike simpler piperazine derivatives, the presence of the pyrimidine and pyrazinone groups in this compound adds to its versatility in both synthetic and biological applications.
Similar Compounds
Piperazine derivatives: Simple piperazine analogs without the extended functional groups.
Pyrimidine derivatives: Compounds like 6-methylpyrimidine derivatives that lack the piperazine extension.
This unique combination of functional groups sets 3-{4-[4-(ethylamino)-6-methylpyrimidin-2-yl]piperazin-1-yl}-1-methyl-1,2-dihydropyrazin-2-one apart, providing a multitude of avenues for research and application.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
